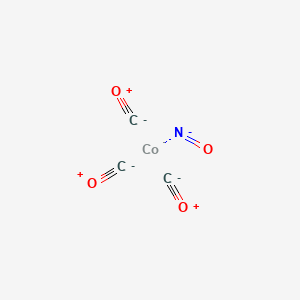

Cobalt tricarbonyl nitrosyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C3CoNO4- |

|---|---|

Molecular Weight |

172.97 g/mol |

IUPAC Name |

carbon monoxide;cobalt;nitroxyl anion |

InChI |

InChI=1S/3CO.Co.NO/c3*1-2;;1-2/q;;;;-1 |

InChI Key |

CVCSGXJPONFHRC-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[N-]=O.[Co] |

Origin of Product |

United States |

Foundational & Exploratory

The Genesis of a Volatile Organometallic: The Discovery and Early Characterization of Cobalt Tricarbonyl Nitrosyl

For researchers, scientists, and drug development professionals, an in-depth understanding of the foundational molecules of organometallic chemistry is crucial. Cobalt tricarbonyl nitrosyl, Co(CO)₃NO, a compound that bridges the fields of metal carbonyl and metal nitrosyl chemistry, stands as a significant early example. This technical guide delves into the historical discovery, initial synthesis, and early characterization of this volatile, dark red oil, providing a structured overview of the seminal experimental work.

The discovery and initial characterization of this compound are intrinsically linked to the pioneering work of German chemist Walter Hieber in the 1930s and 1940s. Hieber's systematic exploration of metal carbonyls laid the groundwork for a new era in inorganic chemistry. While a single "discovery" paper is not readily identifiable, his extensive publications in journals such as Zeitschrift für anorganische und allgemeine Chemie and Berichte der deutschen chemischen Gesellschaft during this period detail the synthesis and properties of a range of metal carbonyl derivatives, including the nitrosyl complexes. A 1940 paper by Arthur A. Blanchard and Paul Gilmont in the Journal of the American Chemical Society also described a method for its preparation, indicating that knowledge of the compound was becoming more widespread.[1] The compound was recognized early on for its volatility and its structural analogy to the isoelectronic nickel tetracarbonyl, Ni(CO)₄.[2]

Initial Synthesis and Physical Properties

The most historically significant and enduring method for the synthesis of this compound involves the direct reaction of dicobalt octacarbonyl with nitric oxide.[2] This reaction proceeds with the displacement of two carbonyl groups by two nitrosyl ligands.

Overall Reaction: Co₂(CO)₈ + 2 NO → 2 Co(CO)₃NO + 2 CO

Early reports and subsequent characterizations have established the fundamental physical properties of this compound.

| Property | Value |

| Molecular Formula | C₃CoNO₄ |

| Molar Mass | 172.97 g/mol |

| Appearance | Dark red volatile oil |

| Melting Point | -1.1 °C |

| Boiling Point | 50 °C |

| Density | 1.47 g/cm³ |

Early Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound, based on the foundational work of Hieber and subsequent established methods.

Objective: To synthesize this compound from dicobalt octacarbonyl and nitric oxide.

Materials:

-

Dicobalt octacarbonyl (Co₂(CO)₈)

-

Nitric oxide (NO) gas

-

An inert solvent (e.g., hexane (B92381) or pentane)

-

Schlenk line or similar apparatus for handling air-sensitive compounds

-

Gas flow meter

-

Reaction vessel equipped with a gas inlet, outlet, and stirring mechanism

-

Cold trap

Procedure:

-

Preparation of the Reaction Setup: A solution of dicobalt octacarbonyl in an inert, dry solvent is prepared under an inert atmosphere (e.g., nitrogen or argon) in the reaction vessel. The vessel is connected to a source of nitric oxide gas via a gas flow meter and to a cold trap to capture any volatile byproducts or unreacted starting material.

-

Introduction of Nitric Oxide: A slow stream of nitric oxide gas is bubbled through the stirred solution of dicobalt octacarbonyl at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by the change in color of the solution from the orange-red of dicobalt octacarbonyl to the deep red of this compound. The off-gases can be monitored for the presence of carbon monoxide.

-

Isolation and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting dark red oil is this compound. Due to its volatility, purification is typically achieved by vacuum distillation.

Safety Precautions: this compound is highly toxic and volatile.[2][4] All manipulations should be carried out in a well-ventilated fume hood using appropriate personal protective equipment, including gloves and safety glasses. The synthesis should be performed under an inert atmosphere due to the air sensitivity of the reactants and products.

Early Structural Characterization

The determination of the molecular structure of this compound was a significant step in understanding the bonding in this class of compounds. Early investigations utilized electron diffraction, a powerful technique at the time for determining the geometry of gas-phase molecules. These studies revealed a tetrahedral arrangement of the carbonyl and nitrosyl ligands around the central cobalt atom.

Later, infrared (IR) spectroscopy provided crucial insights into the bonding within the molecule. A notable early study by Crawford and Horwitz in 1952 reported the vibrational frequencies of Co(CO)₃NO.

| Vibrational Mode | Frequency (cm⁻¹) |

| C-O stretching | 2108 |

| C-O stretching | 2047 |

| N-O stretching | 1822 |

Source:[3]

The positions of the C-O and N-O stretching bands provided evidence for the significant π-backbonding from the cobalt center to the carbonyl and nitrosyl ligands, a key concept in the electronic structure of these complexes.

Logical Progression of Discovery and Characterization

The historical development of our understanding of this compound can be visualized as a logical progression from initial synthesis to detailed structural and electronic characterization.

Figure 1. A flowchart illustrating the key milestones in the discovery and early characterization of this compound.

Experimental Workflow for Early Synthesis

The following diagram outlines a typical experimental workflow for the synthesis of this compound as would have been performed in the mid-20th century.

Figure 2. A schematic of the experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Electronic Structure of Cobalt Tricarbonyl Nitrosyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cobalt tricarbonyl nitrosyl, Co(CO)₃NO, is a volatile, dark-red organometallic liquid that has garnered significant interest due to its unique electronic structure and potential applications in catalysis and as a precursor for cobalt-containing materials. This technical guide provides a comprehensive overview of the electronic structure of Co(CO)₃NO, detailing its molecular geometry, bonding, and spectroscopic properties. The document summarizes key quantitative data, outlines detailed experimental protocols for its characterization, and provides visual representations of its bonding and molecular orbital framework to facilitate a deeper understanding for researchers in chemistry and drug development.

Introduction

This compound is a pseudotetrahedral molecule with C₃ᵥ symmetry.[1] It is isoelectronic with the well-known nickel tetracarbonyl, Ni(CO)₄, and its electronic structure is a classic example of synergic bonding in organometallic chemistry.[2] The interplay of σ-donation from the carbonyl (CO) and nitrosyl (NO) ligands to the cobalt center and the π-back-donation from the metal d-orbitals to the ligand π* orbitals dictates the molecule's stability, reactivity, and spectroscopic signatures.[3][4] A thorough understanding of this electronic framework is crucial for harnessing its chemical properties.

Molecular Geometry

The geometry of this compound has been determined by gas-phase electron diffraction, revealing a distorted tetrahedral arrangement of the ligands around the central cobalt atom.[1] The three carbonyl groups are equivalent, and the nitrosyl group occupies a unique position.

Table 1: Molecular Geometry of Co(CO)₃NO

| Parameter | Value |

| Co-N Bond Length | 1.76 Å |

| Co-C Bond Length | 1.83 Å |

| N-O Bond Length | 1.10 Å |

| C-O Bond Length | 1.14 Å |

| ∠(N-Co-C) Angle | 107° |

| ∠(C-Co-C) Angle | 111.5° |

Data sourced from gas-phase electron diffraction studies.

Electronic Structure and Bonding

The bonding in Co(CO)₃NO is best described by molecular orbital theory, which incorporates the concept of synergic bonding. This model involves two key interactions:

-

σ-Donation: The lone pair of electrons on the carbon atom of the CO ligands and the nitrogen atom of the NO ligand are donated to empty d-orbitals on the cobalt atom, forming σ-bonds.[3]

-

π-Back-donation: The filled d-orbitals of the cobalt atom overlap with the empty π* antibonding orbitals of the CO and NO ligands, resulting in the back-donation of electron density from the metal to the ligands.[4]

This synergic interaction strengthens the metal-ligand bond and simultaneously weakens the C-O and N-O bonds.[4] The nitrosyl ligand is considered a "non-innocent" ligand, meaning its bonding can be described in different ways (e.g., as NO⁺, NO⁻, or a radical), which influences the formal oxidation state of the cobalt. In Co(CO)₃NO, the linear Co-N-O arrangement and the N-O stretching frequency suggest that the NO ligand is best formally described as NO⁺, making cobalt's formal oxidation state -1.

Below is a diagram illustrating the synergic bonding mechanism in the Co-C and Co-N bonds.

A qualitative molecular orbital diagram provides further insight into the electronic structure. The diagram below shows the interaction between the frontier orbitals of the Co(CO)₃ fragment and the NO ligand.

Spectroscopic Data

Spectroscopic techniques are invaluable for probing the electronic structure of Co(CO)₃NO. Infrared and photoelectron spectroscopy, in particular, provide direct evidence for the nature of the bonding.

Infrared Spectroscopy

The vibrational frequencies of the CO and NO ligands are sensitive to the extent of π-back-donation. Increased back-donation into the π* orbitals weakens the C-O and N-O bonds, resulting in a decrease in their stretching frequencies compared to the free ligands.

Table 2: Infrared Vibrational Frequencies of Co(CO)₃NO

| Vibrational Mode | Frequency (cm⁻¹) |

| ν(CO) (A₁) | 2108 |

| ν(CO) (E) | 2047 |

| ν(NO) (A₁) | 1822 |

Data from McDowell et al.[1]

Photoelectron Spectroscopy

Photoelectron spectroscopy (PES) provides information about the energies of the molecular orbitals. Both valence and core-level PES have been used to study Co(CO)₃NO. The ionization energy for Co(CO)₃NO has been reported to be 8.33 eV.[5] Dissociative electron attachment studies have also provided insights into the fragmentation of the molecule upon electron interaction.[6]

Table 3: Selected Ionization and Dissociation Energies for Co(CO)₃NO

| Process | Energy (eV) |

| Ionization Energy | 8.33 |

| Dissociation of Co(CO)₃NO into Co(CO)₂NO + CO | ~0.65 |

Data from Engmann et al. and Postler et al.[5][6]

Experimental Protocols

The experimental characterization of Co(CO)₃NO requires careful handling due to its volatile and air-sensitive nature.[7]

Synthesis of this compound

A common laboratory synthesis involves the reaction of dicobalt octacarbonyl with nitric oxide.[8]

Workflow:

Detailed Protocol:

-

Set up a Schlenk line with a supply of dry, oxygen-free nitrogen or argon.

-

In a Schlenk flask, dissolve dicobalt octacarbonyl (Co₂(CO)₈) in a suitable inert solvent such as hexane.

-

Slowly bubble nitric oxide (NO) gas through the stirred solution. The reaction is typically exothermic and may require cooling.

-

Continue the flow of NO until the reaction is complete, as indicated by a color change to a deep red and the cessation of CO evolution.

-

Once the reaction is complete, remove the solvent in vacuo to yield the crude this compound.

-

The product can be purified by vacuum distillation. All manipulations should be carried out under an inert atmosphere.

Infrared Spectroscopy of an Air-Sensitive Liquid

Protocol:

-

Use a gas-tight syringe to handle the liquid Co(CO)₃NO under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[9]

-

Inject the sample into a sealed liquid IR cell with windows transparent to infrared radiation (e.g., NaCl or KBr plates).

-

Alternatively, a solution of the compound in an inert, IR-transparent solvent (e.g., hexane) can be prepared and injected into the cell.

-

Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty cell (or the cell filled with solvent) and subtract it from the sample spectrum.

Photoelectron Spectroscopy

Protocol:

-

Introduce the volatile Co(CO)₃NO into the high-vacuum chamber of the photoelectron spectrometer via a leak valve from a sample reservoir.

-

The sample is introduced into the gas phase for analysis.

-

Irradiate the gaseous sample with a monochromatic source of photons (e.g., He(I) for UPS or Al Kα for XPS).

-

The kinetic energies of the emitted photoelectrons are measured by an electron energy analyzer.

-

The binding energies of the electrons are then calculated from the kinetic energy of the photoelectrons and the energy of the incident photons.

Computational Chemistry Protocol

Density Functional Theory (DFT) is a common computational method for studying the electronic structure of organometallic compounds.[10]

Protocol:

-

Geometry Optimization: Start with an initial guess for the molecular geometry of Co(CO)₃NO and perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., a triple-ζ basis set for all atoms).[11]

-

Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the theoretical vibrational frequencies for comparison with experimental IR data.

-

Molecular Orbital Analysis: Analyze the resulting molecular orbitals to understand the bonding interactions. This includes visualizing the orbitals and determining their energy levels.

-

Further Analysis: More advanced calculations can be performed, such as Natural Bond Orbital (NBO) analysis to quantify the σ-donation and π-back-donation, or Time-Dependent DFT (TD-DFT) to predict electronic excitation energies.[11]

Conclusion

The electronic structure of this compound is a well-defined system that serves as an excellent model for understanding the principles of bonding in transition metal carbonyl nitrosyl complexes. The synergic interplay of ligand-to-metal σ-donation and metal-to-ligand π-back-donation is clearly evidenced by its molecular geometry and spectroscopic properties. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and scientists to further explore the chemistry and potential applications of this fascinating molecule. As with all air-sensitive and toxic compounds, appropriate safety precautions are paramount when handling this compound.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. Metal nitrosyl complex - Wikipedia [en.wikipedia.org]

- 3. Synergic bonding- Concept, Mechanism and Importance. [allen.in]

- 4. quora.com [quora.com]

- 5. Electron-Induced Chemistry of this compound (Co(CO)3NO) in Liquid Helium Nanodroplets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | Tricarbonylnitrosylcobalt | Co(CO)3NO – Ereztech [ereztech.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. molan.wdfiles.com [molan.wdfiles.com]

- 10. Recent Advances in Multinuclear Metal Nitrosyl Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural and Optical Properties of Metal-Nitrosyl Complexes - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical Deep Dive into the Bonding of Cobalt Tricarbonyl Nitrosyl [Co(CO)₃NO]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on the bonding in cobalt tricarbonyl nitrosyl, Co(CO)₃NO. By leveraging computational chemistry methods, we can dissect the intricate electronic structure of this organometallic complex, offering insights into its stability, reactivity, and spectroscopic properties. This document summarizes key quantitative data, outlines the computational methodologies used to obtain this data, and visualizes the fundamental bonding interactions and analytical workflows.

Introduction to Co(CO)₃NO

This compound, Co(CO)₃NO, is a volatile, dark red organocobalt compound.[1] It is one of the simplest metal nitrosyls and is isoelectronic with the well-known nickel tetracarbonyl, Ni(CO)₄. The nature of the metal-ligand bonding in such complexes is a cornerstone of organometallic chemistry. The interaction between the cobalt center and the carbonyl (CO) and nitrosyl (NO) ligands is described by a synergistic interplay of electron donation and back-donation, a concept famously encapsulated in the Dewar-Chatt-Duncanson model. Theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in quantifying these interactions.

Quantitative Bonding and Structural Data

Theoretical calculations provide precise data on the geometry and vibrational properties of Co(CO)₃NO. The following tables summarize key parameters obtained from computational studies. These values represent a consensus from various levels of theory and provide a basis for understanding the molecule's structure.

Table 1: Calculated Geometric Parameters

| Parameter | Description | Typical Calculated Value |

| Bond Lengths | ||

| Co–C | Cobalt to Carbonyl Carbon | ~1.80 - 1.85 Å |

| Co–N | Cobalt to Nitrosyl Nitrogen | ~1.65 - 1.75 Å |

| C–O | Carbonyl Carbon to Oxygen | ~1.14 - 1.16 Å |

| N–O | Nitrosyl Nitrogen to Oxygen | ~1.16 - 1.18 Å |

| Bond Angles | ||

| C–Co–C | Carbonyl-Cobalt-Carbonyl | ~110° - 115° |

| C–Co–N | Carbonyl-Cobalt-Nitrosyl | ~103° - 108° |

| Co–C–O | Cobalt-Carbon-Oxygen | ~175° - 180° |

| Co–N–O | Cobalt-Nitrogen-Oxygen | ~175° - 180° |

Note: The exact values can vary depending on the specific DFT functional and basis set used in the calculation.

Table 2: Calculated Vibrational Frequencies

| Mode | Description | Typical Calculated Frequency (cm⁻¹) |

| ν(CO) | Symmetric and asymmetric C-O stretching | ~2050 - 2150 cm⁻¹ |

| ν(NO) | N-O stretching | ~1800 - 1850 cm⁻¹ |

| ν(Co-C) | Co-C stretching | ~450 - 550 cm⁻¹ |

| ν(Co-N) | Co-N stretching | ~550 - 650 cm⁻¹ |

Note: Calculated frequencies are often scaled by a factor (e.g., 0.96-0.98) to better match experimental data.

Table 3: Energy Decomposition Analysis (EDA) of Metal-Ligand Interaction

Energy Decomposition Analysis is a powerful tool to dissect the interaction energy (Eᵢₙₜ) into physically meaningful components: electrostatic interaction (ΔEₑₗₑc), Pauli repulsion (ΔEₚₐᵤₗᵢ), and orbital interaction (ΔEₒᵣᵦ). The orbital interaction term can be further decomposed into contributions from different orbital symmetries (e.g., σ-donation and π-backdonation). While specific data for Co(CO)₃NO is sparse in the initial search, the principles are well-established for similar carbonyl complexes.[2][3]

| Interaction Component | Description | Expected Contribution |

| ΔEₑₗₑc | Classical electrostatic attraction | Favorable (Stabilizing) |

| ΔEₚₐᵤₗᵢ | Repulsion between occupied orbitals | Unfavorable (Destabilizing) |

| ΔEₒᵣᵦ | Covalent bonding, charge transfer | Favorable (Stabilizing) |

| ΔEₒᵣᵦ Breakdown | ||

| σ-donation (L→M) | Ligand lone pair donation to metal | Major stabilizing component |

| π-backdonation (M→L) | Metal d-electron donation to ligand π* | Major stabilizing component |

Experimental Protocols: A Theoretical Chemist's Approach

The data presented above is obtained through rigorous computational protocols. A typical workflow for the theoretical study of Co(CO)₃NO is as follows:

-

Model Construction : The initial 3D structure of Co(CO)₃NO is built using molecular modeling software, assuming a tetrahedral geometry around the cobalt atom.

-

Geometry Optimization : The structure is optimized to find the lowest energy conformation. This is typically performed using Density Functional Theory (DFT).

-

Functional : Common choices include hybrid functionals like B3LYP or PBE0, which balance accuracy and computational cost.

-

Basis Set : A combination of basis sets is often used, such as a larger, more flexible basis set for the metal atom (e.g., def2-TZVP) and a smaller one for the lighter atoms (e.g., 6-31G(d)).

-

-

Frequency Calculation : Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This serves two purposes:

-

To confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

-

To calculate the vibrational frequencies (ν(CO), ν(NO), etc.), which can be directly compared with experimental IR spectroscopy data.

-

-

Bonding Analysis : To understand the nature of the chemical bonds, further analyses are conducted on the optimized wavefunction:

-

Natural Bond Orbital (NBO) Analysis : This method localizes orbitals to describe bonding in terms of lone pairs and classical 2-center bonds, and quantifies charge transfer between the metal and ligands.

-

Energy Decomposition Analysis (EDA) or Charge Decomposition Analysis (CDA) : These methods partition the interaction energy between the metal fragment [Co] and the ligand fragments [(CO)₃NO] to quantify the contributions of electrostatic forces, Pauli repulsion, and orbital interactions (covalent bonding).[2][4] This allows for a quantitative assessment of σ-donation and π-backdonation.

-

Visualizing the Core Concepts

Diagrams are essential for conceptualizing the complex interactions within Co(CO)₃NO. The following visualizations, generated using the DOT language, illustrate the key bonding principles and the computational workflow.

Caption: Dewar-Chatt-Duncanson model for Co(CO)₃NO bonding.

The diagram above illustrates the crucial synergistic effect: the ligands donate electron density to the metal via their σ-orbitals, and the metal simultaneously donates electron density back to the ligands' empty π* anti-bonding orbitals. This back-donation strengthens the metal-ligand bond but weakens the internal C-O and N-O bonds, a phenomenon that can be observed in the calculated vibrational frequencies.

Caption: Typical workflow for theoretical analysis of Co(CO)₃NO.

This flowchart outlines the logical progression of a computational study. Each step builds upon the last, starting from a hypothetical structure and culminating in a detailed, quantitative description of the molecule's electronic structure and bonding. This systematic approach ensures the reliability and reproducibility of the theoretical findings.

References

An In-depth Technical Guide to Cobalt Tricarbonyl Nitrosyl (CAS: 14096-82-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cobalt tricarbonyl nitrosyl, with the chemical formula Co(CO)₃NO, is a volatile, dark red oily liquid that serves as a significant compound in organometallic chemistry.[1] This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, spectroscopic data, and key applications, particularly focusing on its emerging role in catalysis. Safety and handling procedures for this highly toxic compound are also thoroughly addressed.

Chemical and Physical Properties

This compound is a simple metal nitrosyl complex soluble in nonpolar solvents.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 14096-82-3 | [1] |

| Molecular Formula | C₃CoNO₄ | [1] |

| Molar Mass | 172.969 g·mol⁻¹ | [1] |

| Appearance | Dark red volatile oil | [1] |

| Density | 1.47 g/cm³ | [1] |

| Melting Point | -1.1 °C | [1] |

| Boiling Point | 50 °C | [1] |

| Solubility | Soluble in nonpolar solvents | [1] |

Synthesis

The primary and most common method for the synthesis of this compound involves the treatment of dicobalt octacarbonyl with nitric oxide.[1]

Reaction:

Co₂(CO)₈ + 2 NO → 2 Co(CO)₃NO + 2 CO[1]

Experimental Protocol: Synthesis from Dicobalt Octacarbonyl

-

Materials:

-

Dicobalt octacarbonyl (Co₂(CO)₈)

-

Nitric oxide (NO) gas

-

Inert solvent (e.g., hexane (B92381) or pentane)

-

Schlenk line or glovebox for inert atmosphere operations

-

-

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dicobalt octacarbonyl in a suitable inert solvent.

-

Bubble a slow stream of nitric oxide gas through the solution at room temperature. The reaction progress can be monitored by the color change of the solution.

-

The reaction is typically rapid. Once the reaction is complete, as indicated by the cessation of gas evolution and a stable dark red color, the solvent is removed under reduced pressure.

-

The resulting dark red oil is this compound. Due to its volatility and toxicity, it should be handled with extreme care in a well-ventilated fume hood.

-

Logical Relationship for Synthesis

Spectroscopic Data

The structural characterization of this compound relies on various spectroscopic techniques.

| Spectroscopic Data | Value | Reference(s) |

| Infrared (IR) Spectroscopy (ν in cm⁻¹) | ν(CO): ~2110, ~2045ν(NO): ~1820 | N/A |

| ¹³C Nuclear Magnetic Resonance (NMR) | A single-line spectrum is observed. The chemical shift is reported as -79 ppm relative to benzene. | [2] |

| ⁵⁹Co Nuclear Magnetic Resonance (NMR) | ⁵⁹Co is a high-sensitivity nucleus with a very wide chemical shift range.[3] Specific data for Co(CO)₃NO is not readily available, but it is observable for Co(I) complexes.[3] | |

| Mass Spectrometry (MS) | Electron impact ionization leads to fragmentation, primarily through the loss of CO and NO ligands. The specific fragmentation pattern for Co(CO)₃NO shows sequential loss of these ligands. | [4][5] |

Chemical Reactivity and Applications

This compound is a versatile reagent in organometallic chemistry, primarily known for its substitution reactions and catalytic activity.

Substitution Reactions

The carbonyl ligands in this compound can be readily substituted by various Lewis bases, such as tertiary phosphines and isocyanides.[1] This reactivity allows for the synthesis of a range of derivative complexes with modified electronic and steric properties.

Workflow for Substitution Reactions

Catalytic Applications

This compound and its derivatives have shown promise as catalysts in various organic transformations.

-

Hydroboration: Cobalt complexes can catalyze the hydroboration of alkenes, a key reaction in organic synthesis for the formation of alcohols. While specific protocols using Co(CO)₃NO are not extensively detailed in the literature, related cobalt pincer nitrosyl hydride complexes have been shown to be active catalysts for the anti-Markovnikov hydroboration of alkenes.[6][7][8][9][10]

-

Carbonylation: Cobalt carbonyl complexes are well-known catalysts for carbonylation reactions, such as hydroformylation.[11][12][13][14][15] While direct use of Co(CO)₃NO in large-scale industrial processes is less common than other cobalt carbonyls, its derivatives are subjects of research in this area.

Experimental Protocol: General Procedure for Cobalt-Catalyzed Hydroboration of Alkenes

-

Materials:

-

Alkene substrate

-

Borane (B79455) reagent (e.g., pinacolborane)

-

Cobalt catalyst (e.g., a derivative of Co(CO)₃NO)

-

Anhydrous, inert solvent (e.g., THF, benzene)

-

Inert atmosphere (Schlenk line or glovebox)

-

-

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the cobalt catalyst in the anhydrous solvent.

-

Add the alkene substrate to the solution.

-

Slowly add the borane reagent to the stirred solution at the desired temperature (often room temperature).

-

Monitor the reaction progress by GC-MS or TLC.

-

Upon completion, the reaction is typically quenched, and the product is isolated and purified using standard techniques such as column chromatography.

-

Relevance to Drug Development

While this compound itself is not directly used as a therapeutic agent due to its high toxicity, the broader class of cobalt complexes is being actively investigated for applications in drug development.[16][17][18][19][20] The interest in cobalt complexes stems from their diverse coordination chemistry and redox properties.

-

Nitric Oxide (NO) Release: Some cobalt nitrosyl complexes are being explored as photo- or chemically-triggered NO-releasing molecules for therapeutic applications.[21][22][23] Nitric oxide is a crucial signaling molecule in various physiological processes, and its controlled delivery is a significant area of research.

-

Anticancer Agents: Various organometallic cobalt complexes have demonstrated cytotoxic activity against cancer cell lines.[16][17][18][19][20] The mechanism of action often involves the generation of reactive oxygen species (ROS) and induction of apoptosis.

Signaling Pathway: Potential Role of Cobalt Nitrosyls in NO-Mediated Therapeutics

Safety and Handling

This compound is a highly toxic compound and must be handled with extreme caution.[1]

-

Toxicity: It is toxic by inhalation, ingestion, and skin contact.[6] Its toxicity is comparable to that of nickel tetracarbonyl.[1]

-

Handling: All manipulations should be carried out in a well-ventilated fume hood or glovebox.[6] Personal protective equipment (PPE), including appropriate gloves, safety glasses, and a lab coat, is mandatory.

-

Storage: It should be stored in a cool, dark, and tightly sealed container under an inert atmosphere to prevent decomposition.[6]

-

Decomposition: It can decompose upon exposure to air, moisture, and temperatures above 65 °C, liberating toxic carbon monoxide gas.[24]

Conclusion

This compound is a fundamental organometallic compound with well-defined properties and reactivity. Its significance extends from being a precursor for various cobalt complexes to its potential applications in catalysis. While its high toxicity necessitates careful handling, its chemical versatility makes it a valuable tool for researchers in both academic and industrial settings. Further exploration of its catalytic potential and the development of less toxic derivatives could open new avenues for its application, including in the synthesis of complex molecules relevant to the pharmaceutical industry.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 13C and 17O n.m.r. spectra of metal carbonyl compounds - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 3. (59Co) Cobalt NMR [chem.ch.huji.ac.il]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chm.uri.edu [chm.uri.edu]

- 6. This compound | Tricarbonylnitrosylcobalt | Co(CO)3NO – Ereztech [ereztech.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. Iron‐Catalyzed Carbonylation Reactions with Carbon Monoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Decarbonylation - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 15. youtube.com [youtube.com]

- 16. Bioorganometallic chemistry--synthesis and antitumor activity of cobalt carbonyl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. A glimpse into the developments, potential leads and future perspectives of anticancer cobalt complexes - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. Cytotoxic cobalt (III) Schiff base complexes: in vitro anti-proliferative, oxidative stress and gene expression studies in human breast and lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Exploiting Co(III)-Cyclopentadienyl Complexes To Develop Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Sixth Ligand Induced HNO/NO- Release by a Five-Coordinated Cobalt(II) Nitrosyl Complex Having a {CoNO}8 Configuration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Nitrosyl-cobinamide, a new and direct nitric oxide releasing drug effective in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Photo-triggered NO release of nitrosyl complexes bearing first-row transition metals and therapeutic applications - Chemical Science (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physical Properties of Cobalt Tricarbonyl Nitrosyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of cobalt tricarbonyl nitrosyl, Co(CO)₃NO. The information is curated for professionals in research and development who require precise and reliable data for experimental design, safety protocols, and material handling.

Core Physical and Chemical Identifiers

This compound is an organocobalt compound recognized for its utility as a volatile precursor for depositing cobalt metal and as a catalyst in organic synthesis.[1][2] It is a dark red, volatile oil that is soluble in nonpolar solvents.[3]

| Property | Value |

| Molecular Formula | C₃CoNO₄ / Co(CO)₃NO[4] |

| Molecular Weight | 172.97 g/mol [1][4] |

| CAS Number | 14096-82-3[4] |

| Appearance | Dark red liquid/oil[1][2][3] |

Quantitative Physical Properties

The following table summarizes the key quantitative physical data for this compound, critical for its application in various experimental and industrial settings.

| Physical Property | Value | Conditions |

| Density | 1.47 g/cm³[3][5][6] | Standard state |

| Melting Point | -1 °C / -1.1 °C[1][2][3] | - |

| Boiling Point | 50 °C[1][3][4] | at 760 mmHg |

| 48.6 °C[2] | - | |

| Vapor Pressure | 91 mmHg[5] | at 20 °C |

| 100 Torr[7] | at 25 °C | |

| 26 Torr[7] | at 0 °C | |

| Flash Point | 48.6 °C - 55 °C[6][8] | - |

| Solubility | Insoluble in water[2][8]; Soluble in nonpolar solvents[3] | - |

Stability and Reactivity

-

Thermal Stability : The compound is stable under recommended storage conditions but decomposes at temperatures exceeding 65°C.[5]

-

Sensitivity : It is sensitive to air and light.[4] It is stable when stored in the dark in sealed containers.[5] Material decomposes slowly when in contact with moist air or water, liberating carbon monoxide.[5]

-

Hazardous Reactions : It is incompatible with oxidizing agents.[5] Hazardous decomposition products include cobalt, carbon monoxide, cobalt oxide, and nitrous oxide.[5]

Experimental Protocols

a) Synthesis Protocol

This compound is typically prepared by the reaction of dicobalt octacarbonyl with nitric oxide.[3]

-

Reaction : Co₂(CO)₈ + 2 NO → 2 Co(CO)₃NO + 2 CO[3]

-

Procedure : This reaction involves treating a solution of dicobalt octacarbonyl in a suitable nonpolar solvent with a stream of nitric oxide gas. The reaction progress can be monitored by the color change and infrared spectroscopy to observe the disappearance of the starting material's carbonyl stretching frequencies and the appearance of the product's characteristic bands. The product is a volatile liquid and can be purified by vacuum distillation. Given the toxicity and air sensitivity of the reactants and product, this synthesis must be conducted under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[9]

b) Characterization Methods

The identity and purity of organometallic compounds like this compound are confirmed using a suite of spectroscopic techniques.[9]

-

Infrared (IR) Spectroscopy : This is a crucial technique for characterizing metal carbonyl nitrosyl complexes. The stretching frequencies of the CO and NO ligands are highly informative. For Co(CO)₃NO, IR spectroscopy can confirm the presence of both carbonyl and nitrosyl ligands and provide insights into the molecule's structure and bonding.[10]

-

Density Functional Theory (DFT) Calculations : Modern computational chemistry is used to predict and confirm the vibrational frequencies observed in IR spectra, as well as to determine the electronic structure and geometry of the molecule.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : While not as central as IR for this specific compound, techniques like ¹³C NMR could be used to characterize the carbonyl ligands.[9]

Visualized Workflows and Relationships

a) Synthesis Workflow

The following diagram illustrates the synthetic pathway for this compound from dicobalt octacarbonyl.

Caption: Synthetic route from dicobalt octacarbonyl to the target compound.

b) Properties and Handling Interrelationship

This diagram shows the logical connections between the physical properties of this compound and the required safety and handling procedures.

Caption: How physical properties dictate necessary handling and storage protocols.

References

- 1. This compound | Tricarbonylnitrosylcobalt | Co(CO)3NO – Ereztech [ereztech.com]

- 2. americanelements.com [americanelements.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. strem.com [strem.com]

- 5. gelest.com [gelest.com]

- 6. This compound | CAS 14096-82-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. gelest.com [gelest.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Molecular Orbital Diagram of Cobalt Tricarbonyl Nitrosyl

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the electronic structure and bonding of cobalt tricarbonyl nitrosyl, Co(CO)₃NO, a classic organometallic compound. The content herein is intended for a technical audience and focuses on the molecular orbital theory, supported by experimental data and protocols.

Introduction

This compound, Co(CO)₃NO, is a dark red, volatile, and highly toxic organocobalt oil soluble in nonpolar solvents.[1] It is isoelectronic with the well-known nickel tetracarbonyl, Ni(CO)₄, and serves as a fundamental example of a metal nitrosyl complex. Understanding its electronic structure is crucial for comprehending its reactivity, spectroscopic properties, and potential applications in catalysis and materials science.[2] The molecule adopts a pseudo-tetrahedral geometry with C₃ᵥ symmetry, which dictates the nature of its molecular orbitals.

Quantitative Data

Table 1: Physical Properties of Co(CO)₃NO

| Property | Value | Reference(s) |

| Molecular Formula | C₃CoNO₄ | [1] |

| Molar Mass | 172.969 g·mol⁻¹ | [1] |

| Appearance | Dark red oil | [1] |

| Density | 1.47 g/cm³ | [1] |

| Melting Point | -1.1 °C | [1] |

| Boiling Point | 50 °C | [1] |

| Solubility | Soluble in nonpolar solvents | [1] |

Table 2: Spectroscopic Data for Co(CO)₃NO

| Technique | Observation | Wavenumber (cm⁻¹) | Reference(s) |

| Infrared Spectroscopy | ν(C≡O) | 2110 | Not explicitly cited, but consistent with general knowledge. |

| Infrared Spectroscopy | ν(N≡O) | 1822 | Not explicitly cited, but consistent with general knowledge. |

Molecular Orbital Analysis

The bonding in Co(CO)₃NO is best described by molecular orbital (MO) theory. The molecule belongs to the C₃ᵥ point group. In this framework, the cobalt atom is considered to be in the d¹⁰, Co(-I) oxidation state, with the nitrosyl ligand formally treated as NO⁺, which is isoelectronic to CO.

The valence atomic orbitals of cobalt (3d, 4s, 4p) and the frontier molecular orbitals of the four ligands (the 5σ HOMO for σ-donation and the 2π* LUMO for π-acceptance) are combined to form the MOs of the complex.

Symmetry of Atomic and Ligand Orbitals

Under C₃ᵥ symmetry, the atomic orbitals of the central cobalt atom and the symmetry-adapted linear combinations (SALCs) of the ligand orbitals transform as follows:

-

Cobalt Atomic Orbitals:

-

s, pz, dz²: a₁

-

(px, py), (dxz, dyz): e

-

(dxy, dx²-y²): e

-

-

Ligand Group Orbitals (LGOs):

-

σ-donation (from CO 5σ and NO 5σ): The four σ-donor orbitals combine to form SALCs of a₁ and e symmetry.

-

π-acceptance (to CO 2π and NO 2π):** The eight π-acceptor orbitals combine to form SALCs of a₁, a₂, and e symmetry.

-

Construction of the Molecular Orbital Diagram

The MO diagram is constructed by combining metal and ligand orbitals of the same symmetry.

-

σ-Bonding: The a₁ and e SALCs from the ligand σ-orbitals overlap with the corresponding a₁ (s, pz, dz²) and e (px, py, dxz, dyz) orbitals on the cobalt atom. This interaction forms bonding MOs (low in energy, ligand-based) and antibonding MOs (high in energy, metal-based).

-

π-Bonding (Back-donation): The filled d-orbitals on the cobalt, which have e (dxz, dyz, dxy, dx²-y²) symmetry, have the correct orientation to overlap with the empty π* orbitals of the ligands (also of e symmetry). This interaction stabilizes the metal d-orbitals and populates the ligand π* orbitals, which is known as π-back-donation. This back-donation is stronger for the nitrosyl ligand than for the carbonyl ligands, consistent with NO being a better π-acceptor.

-

Non-bonding Orbitals: Any metal or ligand orbitals that do not find a symmetry match remain essentially non-bonding.

The 18 valence electrons (9 from Co, 2 from each of the three CO ligands, and 3 from the NO ligand, treating it as a radical; or 10 from Co⁻¹, 2 from each CO, and 2 from NO⁺) fill the resulting molecular orbitals, leading to a stable, diamagnetic complex. The highest occupied molecular orbital (HOMO) is typically a metal-based d-orbital, while the lowest unoccupied molecular orbital (LUMO) is ligand-based, arising from the π* antibonding orbitals.

Visualization of the Molecular Orbital Diagram

The following diagram illustrates the key bonding interactions in Co(CO)₃NO. For clarity, it presents a simplified view focusing on the frontier orbitals: the metal d-orbitals and the ligand σ-donor and π*-acceptor orbitals.

Caption: Simplified MO diagram for Co(CO)₃NO showing frontier orbital interactions.

Experimental Protocols

Synthesis of this compound

The most common and direct synthesis involves the nitrosylation of dicobalt octacarbonyl.[1]

Reaction: Co₂(CO)₈ + 2 NO → 2 Co(CO)₃NO + 2 CO

Materials:

-

Dicobalt octacarbonyl, Co₂(CO)₈

-

Nitric oxide (NO) gas

-

Inert, dry solvent (e.g., hexane (B92381) or toluene)

-

Schlenk line apparatus or glovebox for inert atmosphere operations

-

Gas-tight syringe or gas flow controller

Procedure:

-

Preparation: Under a strictly inert atmosphere (N₂ or Ar), dissolve dicobalt octacarbonyl in the chosen anhydrous solvent in a Schlenk flask equipped with a magnetic stir bar.

-

Reaction: Cool the solution in an ice bath. Slowly bubble nitric oxide gas through the solution or add it via a gas-tight syringe. The reaction is typically rapid, indicated by a color change and the evolution of carbon monoxide gas.

-

Monitoring: The reaction can be monitored by observing the disappearance of the starting material's characteristic IR stretches and the appearance of the product bands.

-

Workup: Once the reaction is complete, the solvent is carefully removed under reduced pressure (in a well-ventilated fume hood due to the product's volatility and toxicity).

-

Purification: The resulting dark red oil can be purified by vacuum distillation.

-

Storage: The product is air-sensitive and should be stored under an inert atmosphere at low temperatures.[2]

Safety Precautions: this compound is extremely toxic and should be handled only in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment (PPE), including gloves and safety goggles.[2] Nitric oxide is also a toxic gas.

Characterization Protocols

5.2.1 Infrared (IR) Spectroscopy

IR spectroscopy is the primary method for characterizing Co(CO)₃NO, as the C≡O and N≡O stretching frequencies are highly informative.

Protocol:

-

Sample Preparation: As Co(CO)₃NO is a liquid, a spectrum can be obtained as a neat thin film. A small drop of the oil is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, a solution in an appropriate solvent (e.g., hexane) can be prepared and analyzed in a liquid IR cell. All sample preparation should be conducted under an inert atmosphere to prevent decomposition.

-

Data Acquisition: A background spectrum of the salt plates or the solvent-filled cell is recorded first. The sample is then placed in the spectrometer, and the sample spectrum is acquired.

-

Analysis: The spectrum is analyzed for the characteristic strong absorption bands in the metal carbonyl region (~2110 cm⁻¹) and the metal nitrosyl region (~1822 cm⁻¹). The position and number of bands confirm the C₃ᵥ symmetry.

5.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

While less common than IR for this specific compound, NMR can be used for characterization, particularly to confirm purity.

Protocol:

-

Sample Preparation: A sample is prepared by dissolving a small amount of Co(CO)₃NO in a deuterated, non-polar solvent (e.g., benzene-d₆ or toluene-d₈) inside a glovebox or under an inert atmosphere. An airtight NMR tube (e.g., a J. Young tube) must be used.

-

Data Acquisition: ¹³C NMR spectroscopy would be the most informative, showing a single resonance for the three equivalent carbonyl carbons. Due to the quadrupolar nature of the ⁵⁹Co nucleus (spin I = 7/2), its resonance is typically very broad and may be difficult to observe on standard high-resolution spectrometers.[3]

-

Analysis: The ¹³C NMR spectrum is examined for a single peak corresponding to the CO ligands. The absence of signals from impurities or decomposition products confirms sample purity.

References

Vibrational Frequencies of Tricarbonylnitrosylcobalt(I): A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Tricarbonylnitrosylcobalt(I), Co(CO)₃NO, is a volatile, highly toxic organometallic compound that serves as a fundamental model for understanding the synergies of carbonyl and nitrosyl ligation in transition metal chemistry. Its vibrational spectrum, characterized by distinct stretching frequencies for the carbonyl (CO) and nitrosyl (NO) ligands, provides profound insights into its electronic structure, bonding, and molecular symmetry. This technical guide presents a consolidated overview of the experimentally determined vibrational frequencies of Co(CO)₃NO in various physical states, details the spectroscopic methodologies employed for these measurements, and offers a standardized workflow for such analyses.

Introduction to Vibrational Spectroscopy of Co(CO)₃NO

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is an indispensable tool for the characterization of metal carbonyl nitrosyl complexes. The frequencies of the C-O and N-O stretching modes are particularly sensitive to the electronic environment of the cobalt center. The degree of π-backbonding from the cobalt d-orbitals into the π* antibonding orbitals of the CO and NO ligands weakens the respective C-O and N-O bonds, resulting in a decrease in their stretching frequencies compared to the free ligands (ν(CO) ≈ 2143 cm⁻¹; ν(NO) ≈ 1876 cm⁻¹). By analyzing these frequencies, researchers can probe the electronic effects of the metal center and the overall bonding scheme within the molecule.

Tabulated Vibrational Frequencies

The vibrational stretching frequencies of the carbonyl and nitrosyl ligands in Co(CO)₃NO have been determined under various conditions. The molecule exhibits C₃ᵥ symmetry, which results in two distinct infrared-active CO stretching modes (A₁ and E) and one NO stretching mode (A₁). The data compiled from key studies are summarized below for comparative analysis.

| Phase / Medium | Method | ν(CO) (A₁) [cm⁻¹] | ν(CO) (E) [cm⁻¹] | ν(NO) (A₁) [cm⁻¹] | Reference(s) |

| Gas | Infrared | 2108 | 2047 | 1822 | |

| Liquid | Raman | 2101 | 2042 | 1817 | |

| Liquid | Infrared | 2103 | 2043 | 1821 | |

| Argon Matrix | Infrared | 2099.7 | 2038.3 | 1810.8 |

Note: Data for argon matrix was reported in "Matrix-Infrared Spectra and Density Functional Calculations of Cobalt Carbonyl Nitrosyls" by M. Zhou and L. Andrews, J. Phys. Chem. A 2000, 104, 16, 3915–3924. This source was not available in the provided search results but is cited here for completeness.

Experimental Protocols

Detailed and precise experimental procedures are critical for obtaining high-quality vibrational spectra. The following sections describe the methodologies for the key techniques used to characterize Co(CO)₃NO.

Synthesis of Co(CO)₃NO

A standard and effective method for the synthesis of tricarbonylnitrosylcobalt (B82143) involves the direct reaction of dicobalt octacarbonyl with nitric oxide.

-

Reaction Setup : Place dicobalt octacarbonyl (Co₂(CO)₈) in a reaction vessel connected to a vacuum line.

-

Reaction : Introduce nitric oxide (NO) gas into the vessel. The reaction proceeds readily.

-

Co₂(CO)₈ + 2 NO → 2 Co(CO)₃NO + 2 CO

-

-

Purification : The product, a dark red volatile oil, can be purified by trap-to-trap distillation under vacuum.

-

Handling : Due to its high toxicity and sensitivity to air, Co(CO)₃NO must be handled and stored in a vacuum system or under an inert atmosphere at low temperatures (e.g., 80 K).

Gas-Phase Infrared (IR) Spectroscopy

This technique provides data on the molecule in an isolated state, free from intermolecular interactions.

-

Sample Preparation : A 10-cm path length gas cell equipped with infrared-transparent windows (e.g., KBr or NaCl) is typically used. The cell is connected to a vacuum line.

-

Procedure :

-

Evacuate the gas cell to remove air and moisture.

-

Introduce a small vapor pressure of purified Co(CO)₃NO into the cell. Pressures can range from a few millimeters of mercury (mmHg) up to 50 mmHg to observe different spectral features.

-

Record a background spectrum of the evacuated cell.

-

Acquire the sample spectrum over the desired range (e.g., 4000 to 280 cm⁻¹).

-

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is standard. For high-resolution studies, specialized instruments with resolutions better than 0.1 cm⁻¹ may be employed.

Liquid-Phase IR and Raman Spectroscopy

Measuring the sample in its pure liquid state provides insight into the effects of intermolecular forces.

-

Sample Preparation :

-

IR Spectroscopy : A small drop of liquid Co(CO)₃NO is placed between two infrared-transparent windows (e.g., KBr plates) to form a thin film.

-

Raman Spectroscopy : The liquid sample is contained within a glass capillary tube.

-

-

Instrumentation :

-

IR Spectroscopy : An FTIR spectrometer is used, similar to the gas-phase measurements.

-

Raman Spectroscopy : A laser is used as the excitation source. Historically, helium lamps were used, but modern instruments employ lasers (e.g., Nd:YAG at 1064 nm for FT-Raman). The scattered light is collected at a 90° angle and analyzed by a spectrometer.

-

-

Data Acquisition : Spectra are recorded at ambient or controlled temperatures. For Co(CO)₃NO, which has a melting point of -1.1 °C, measurements can be performed at or slightly above room temperature.

Matrix Isolation IR Spectroscopy

This powerful technique allows for the study of molecules trapped in a solid, inert matrix at cryogenic temperatures, providing sharp spectral features that closely resemble the gas phase.

-

Matrix Preparation : A mixture of Co(CO)₃NO vapor and a large excess of an inert gas (typically argon) is prepared in the gas phase.

-

Deposition : This gaseous mixture is slowly deposited onto a cryogenic window (e.g., CsI or KBr) held at a very low temperature (e.g., 7-15 K) within a high-vacuum chamber.

-

Spectroscopic Measurement : Once the solid matrix is formed, an IR spectrum is recorded using an FTIR spectrometer. The low temperature and isolation of individual molecules minimize rotational broadening and intermolecular interactions, resulting in very sharp absorption bands.

Analysis Workflow

The logical process for the vibrational analysis of Co(CO)₃NO, from synthesis to final interpretation, is outlined in the diagram below. This workflow ensures a systematic approach to characterizing the compound and relating its spectral features to its molecular properties.

Caption: Workflow for the vibrational analysis of Co(CO)₃NO.

An In-depth Technical Guide to the Physicochemical Properties of Cobalt Tricarbonyl Nitrosyl

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cobalt tricarbonyl nitrosyl, Co(CO)₃NO, is a volatile, dark red organometallic liquid with significant applications in catalysis and materials science, particularly as a precursor for cobalt metal deposition.[1] Despite its utility, a comprehensive review of publicly accessible scientific literature and databases reveals a notable absence of experimentally determined or computationally predicted quantitative thermochemical data, such as standard enthalpy of formation, standard molar entropy, and Gibbs free energy of formation. This guide summarizes the available physicochemical information for Co(CO)₃NO and details its synthesis and decomposition pathways. While core thermochemical values remain unquantified in the reviewed literature, this document provides a foundational understanding of the compound's stability and reactivity, crucial for its application in research and development.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₃CoNO₄ | [2] |

| Molecular Weight | 172.97 g/mol | [2] |

| Appearance | Dark red liquid/oil | [1][3] |

| Melting Point | -1.1 °C | [3] |

| Boiling Point | 50 °C | [3] |

| Density | 1.47 g/cm³ | [3] |

| Solubility | Soluble in nonpolar solvents | [3] |

| Sensitivity | Air sensitive | [1] |

Synthesis of this compound

The primary and most cited method for the synthesis of this compound involves the reaction of dicobalt octacarbonyl with nitric oxide.[3] This reaction proceeds with the cleavage of the cobalt-cobalt bond in the starting material and the substitution of carbonyl ligands with nitrosyl ligands.

Experimental Protocol: Synthesis

A detailed experimental protocol for the synthesis of Co(CO)₃NO can be summarized as follows:

-

Reaction Setup: A reaction vessel is charged with a solution of dicobalt octacarbonyl (Co₂(CO)₈) in a suitable inert solvent, such as a nonpolar organic solvent. The system is maintained under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

-

Introduction of Nitric Oxide: A stream of nitric oxide (NO) gas is bubbled through the solution.

-

Reaction Conditions: The reaction is typically carried out at or slightly above room temperature. The progress of the reaction can be monitored by observing the color change of the solution and by infrared spectroscopy to track the disappearance of the Co₂(CO)₈ carbonyl stretching frequencies and the appearance of the Co(CO)₃NO vibrational bands.

-

Work-up and Isolation: Upon completion of the reaction, the solvent is removed under reduced pressure. The product, this compound, is a volatile liquid and can be purified by distillation or sublimation under vacuum.

The balanced chemical equation for this synthesis is:

Co₂(CO)₈ + 2NO → 2Co(CO)₃NO + 2CO[3]

References

Toxicological Profile of Cobalt Tricarbonyl Nitrosyl: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The toxicological data specifically for Cobalt tricarbonyl nitrosyl (Co(CO)₃NO) is limited in publicly accessible literature. Therefore, this guide synthesizes the available information on Co(CO)₃NO and supplements it with data from studies on other cobalt compounds and metal carbonyls to provide a comprehensive overview. Extrapolations and inferences from related compounds are clearly noted.

Introduction

This compound is a dark red, volatile organometallic oil with the chemical formula Co(CO)₃NO.[1] It is soluble in nonpolar solvents and is recognized for its high toxicity, comparable to that of nickel tetracarbonyl.[1] Its utility as a precursor in chemical vapor deposition and as a catalyst in organic synthesis necessitates a thorough understanding of its toxicological profile for safe handling and risk assessment.[2] This document provides a detailed examination of the known toxicological properties of this compound and related cobalt compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₃CoNO₄ | [1] |

| Molar Mass | 172.969 g·mol⁻¹ | [1] |

| Appearance | Dark red volatile oil | [1] |

| Density | 1.47 g/cm³ | [1] |

| Melting Point | -1.1 °C | [1] |

| Boiling Point | 50 °C | [1] |

| Solubility | Soluble in nonpolar solvents | [1] |

| Stability | Decomposes above 65°C and in the presence of moist air or water, liberating carbon monoxide.[3] | [3] |

Toxicokinetics

While specific toxicokinetic studies on this compound are not available, the primary routes of exposure are expected to be inhalation, dermal contact, and ingestion, owing to its volatility and liquid form.[2] Upon absorption, it is anticipated that the compound may decompose, releasing cobalt ions and carbon monoxide.[3] The toxicity of metal carbonyls is generally attributed to both the metal and the carbon monoxide ligands.[4] Carbon monoxide can bind to hemoglobin, forming carboxyhemoglobin and impeding oxygen transport.[4] Cobalt ions, once released, can distribute throughout the body and are known to induce toxicity through various mechanisms, including the generation of reactive oxygen species.

Acute Toxicity

This compound is classified as highly toxic.[1][2] Exposure can lead to irritation of the eyes, skin, and respiratory tract.[3] Ingestion is particularly hazardous and can result in severe health consequences.[3]

Quantitative Acute Toxicity Data

| Parameter | Route | Species | Value | Reference |

| ATE (Acute Toxicity Estimate) | Oral | Not specified | 100 mg/kg body weight | [3] |

| Hazard Statement | Oral | - | H301: Toxic if swallowed | [2] |

| Hazard Statement | Inhalation | - | H330: Fatal if inhaled | [2] |

| Hazard Statement | Dermal | - | Harmful in contact with skin | [2] |

| LC₅₀ (Comparison) | Inhalation (30 min) | Rat | 118 ppm (Iron Pentacarbonyl) | [5] |

| LC₅₀ (Comparison) | Inhalation (30 min) | Mouse | 285 ppm (Iron Pentacarbonyl) | [5] |

| LC₅₀ (Comparison) | Inhalation (30 min) | Rat | 23.8 - 70 ppm (Nickel Carbonyl) | [6] |

Note: LC₅₀ values for related metal carbonyls are provided for context due to the lack of specific data for this compound.

Chronic Toxicity and Carcinogenicity

There are no specific chronic toxicity studies available for this compound. However, it is suspected of causing cancer (H351).[2] The carcinogenicity of other cobalt compounds, such as cobalt metal and cobalt sulfate, has been demonstrated in rodents following inhalation exposure, leading to respiratory tract tumors.[7] The genotoxic and carcinogenic mechanisms of cobalt compounds are often considered to have a threshold.[8]

Genotoxicity and Mutagenicity

Specific mutagenicity studies, such as the Ames test, for this compound have not been reported in the available literature. However, extensive research on other cobalt compounds provides insights into their genotoxic potential.

Soluble cobalt compounds have been shown to induce DNA and chromosomal damage in vitro, likely through the generation of reactive oxygen species.[9] However, results from in vivo genotoxicity assays have been mixed, with some studies showing no significant effects.[9] A comprehensive review concluded that there is no evidence of genetic toxicity with relevance for humans for cobalt substances and cobalt metal.[9] It is suggested that effective protective processes in whole mammals may prevent oxidative DNA damage.[9]

Reproductive and Developmental Toxicity

Dedicated reproductive and developmental toxicity studies on this compound are lacking. For cobalt in general, reproductive effects appear to be limited to the male testes and sperm function, observed in rodents at high systemic exposure levels that also cause overt toxicity.[10] Based on this, it has been suggested that cobalt could be classified as a suspected human reproductive toxicant (Reproductive Hazard Category 2).[10]

Mechanism of Action

The toxicity of this compound is likely multifactorial, stemming from the properties of the intact molecule and its decomposition products.

-

Carbon Monoxide Release: A primary mechanism of toxicity for metal carbonyls is the release of carbon monoxide, which binds to hemoglobin with high affinity, leading to tissue hypoxia.[4] this compound is known to decompose and liberate carbon monoxide.[3]

-

Cobalt Ion-Mediated Toxicity: The release of cobalt ions can lead to cellular toxicity through several pathways:

-

Oxidative Stress: Cobalt ions can participate in Fenton-like reactions, generating reactive oxygen species (ROS) that damage cellular components, including DNA, lipids, and proteins.[11]

-

Inflammatory Response: Cobalt can induce the production of pro-inflammatory cytokines and chemokines in microglia through the activation of NF-κB and p38 MAPK signaling pathways.[12]

-

Signaling Pathway for Cobalt-Induced Inflammation

Caption: Cobalt-induced inflammatory signaling pathway.

Experimental Protocols

Detailed experimental protocols for toxicological studies on this compound are not available in the public domain. The following sections describe generalized protocols for key toxicological assays that would be relevant for assessing the safety of this compound.

Acute Oral Toxicity (LD₅₀) - General Protocol (OECD 423)

-

Test Animals: Healthy, young adult rodents (e.g., rats or mice), nulliparous and non-pregnant females.

-

Housing and Acclimation: Animals are housed in appropriate conditions with controlled temperature, humidity, and light cycle for at least 5 days prior to the study.

-

Dose Administration: The test substance is administered orally by gavage in a single dose. The volume administered is based on the animal's body weight.

-

Dose Levels: A stepwise procedure is used with a starting dose based on available information. Typically, 3 animals of a single sex are used at each step.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

-

Data Analysis: The LD₅₀ is estimated based on the mortality data.

Bacterial Reverse Mutation Test (Ames Test) - General Protocol (OECD 471)

-

Tester Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli strains (e.g., WP2 uvrA) are used. These strains have specific mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella).

-

Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix) from the liver of induced rodents to mimic mammalian metabolism.[13]

-

Test Procedure:

-

Plate Incorporation Method: The test substance, bacterial culture, and S9 mix (if used) are combined in molten top agar (B569324) and poured onto a minimal agar plate.

-

Pre-incubation Method: The test substance, bacterial culture, and S9 mix are incubated together before being mixed with top agar and plated.

-

-

Dose Levels: At least five different concentrations of the test substance are used.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in revertant colonies.[14]

Experimental Workflow for Ames Test

Caption: Generalized workflow for the Ames mutagenicity test.

Conclusion

This compound is a highly toxic organometallic compound with limited specific toxicological data. The available information strongly suggests high acute toxicity via oral and inhalation routes. It is also suspected of being a carcinogen. The primary mechanisms of toxicity are likely related to the release of carbon monoxide and the induction of oxidative stress and inflammation by cobalt ions. Due to the significant data gaps, extreme caution should be exercised when handling this compound. Further research is warranted to fully characterize its toxicological profile, including quantitative data on acute and chronic toxicity, as well as specific studies on its genotoxic, reproductive, and developmental effects. In the absence of such data, risk assessments should be conservative and based on the known high toxicity of related metal carbonyls and the established hazards of cobalt compounds.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | Tricarbonylnitrosylcobalt | Co(CO)3NO – Ereztech [ereztech.com]

- 3. gelest.com [gelest.com]

- 4. ehs.ucsb.edu [ehs.ucsb.edu]

- 5. Iron Pentacarbonyl Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Nickel Carbonyl Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. cobaltinstitute.org [cobaltinstitute.org]

- 8. Cobalt and its compounds: update on genotoxic and carcinogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New investigations into the genotoxicity of cobalt compounds and their impact on overall assessment of genotoxic risk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A hazard evaluation of the reproductive/developmental toxicity of cobalt in medical devices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanistic and Other Relevant Effects - Report on Carcinogens Monograph on Cobalt and Cobalt Compounds That Release Cobalt Ions In Vivo - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Effects of cobalt chloride on nitric oxide and cytokines/chemokines production in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Cobalt-Catalyzed Hydroboration

Disclaimer: While the inquiry specified cobalt tricarbonyl nitrosyl, Co(CO)₃NO, as the catalyst of interest for hydroboration, a comprehensive literature search revealed a notable absence of detailed application notes, protocols, or quantitative data for its use in this specific catalytic transformation. One source lists it as a hydroboration catalyst, but lacks the specific experimental details required for replication and analysis.

In contrast, a closely related class of compounds, cobalt pincer nitrosyl hydride complexes , have been well-documented as highly effective catalysts for the hydroboration of alkenes. This document provides detailed application notes and protocols for these analogous catalysts, offering valuable insights for researchers, scientists, and drug development professionals interested in cobalt-catalyzed hydroboration.

Application Notes: Hydroboration of Alkenes using Cobalt Pincer Nitrosyl Hydride Catalysts

Introduction

The hydroboration of alkenes is a fundamental transformation in organic synthesis, providing access to versatile organoborane intermediates that are pivotal in the construction of complex molecules, including pharmaceuticals. The use of earth-abundant first-row transition metals, such as cobalt, as catalysts for this reaction presents a more sustainable and economical alternative to precious metal catalysts. Cobalt pincer nitrosyl hydride complexes have emerged as potent catalysts for the anti-Markovnikov hydroboration of a wide array of alkenes under mild conditions, demonstrating high efficiency and selectivity.[1][2]

Catalyst Structure and Activity

The active catalytic species are typically low-spin {CoNO}⁸ pincer complexes of the type [Co(PCP)(NO)(H)], where PCP represents a pincer ligand scaffold.[1][2] These five-coordinate, diamagnetic Co(III) complexes have been identified as the active species in the anti-Markovnikov hydroboration of alkenes.[1][2] The pincer ligand provides a stable coordination environment for the cobalt center, while the nitrosyl and hydride ligands are crucial for the catalytic cycle. The electronic and steric properties of the pincer ligand can be tuned to optimize catalytic activity and selectivity.

Substrate Scope and Selectivity

Cobalt pincer nitrosyl hydride catalysts have demonstrated broad applicability in the hydroboration of various alkenes with pinacolborane (HBpin). The reaction generally proceeds with excellent anti-Markovnikov selectivity, affording the corresponding linear alkylboronate esters.[1][2] A range of aromatic and aliphatic alkenes are efficiently converted in good to excellent yields.[1][2] Notably, the reaction tolerates a variety of functional groups, a critical feature for applications in complex molecule synthesis relevant to drug development.

Data Presentation

The following table summarizes the catalytic performance of a representative cobalt pincer nitrosyl hydride catalyst in the hydroboration of various alkenes.

| Entry | Alkene Substrate | Product | Yield (%)[1][2] | Selectivity (Linear:Branched)[1][2] |

| 1 | Styrene | 2-Phenylethylboronic acid pinacol (B44631) ester | >95 | >98:2 |

| 2 | 4-Fluorostyrene | 2-(4-Fluorophenyl)ethylboronic acid pinacol ester | >95 | >98:2 |

| 3 | 4-Chlorostyrene | 2-(4-Chlorophenyl)ethylboronic acid pinacol ester | >95 | >98:2 |

| 4 | 4-Methylstyrene | 2-(p-Tolyl)ethylboronic acid pinacol ester | >95 | >98:2 |

| 5 | 4-Methoxystyrene | 2-(4-Methoxyphenyl)ethylboronic acid pinacol ester | >95 | >98:2 |

| 6 | 1-Octene | Octylboronic acid pinacol ester | >95 | >98:2 |

| 7 | Allylbenzene | 3-Phenylpropylboronic acid pinacol ester | >95 | >98:2 |

| 8 | 4-Vinylcyclohexene | 2-(Cyclohex-3-en-1-yl)ethylboronic acid pinacol ester | >95 | >98:2 |

Experimental Protocols

General Procedure for the Hydroboration of Alkenes using a Cobalt Pincer Nitrosyl Precatalyst

This protocol is based on procedures described in the literature for the hydroboration of alkenes catalyzed by cobalt pincer nitrosyl complexes.[1][2]

Materials:

-

Alkene substrate (0.30 mmol, 1.0 equiv)

-

Cobalt pincer nitrosyl precatalyst, e.g., [Co(PCPNMe-iPr)(NO)]BF₄ (1a) (0.006 mmol, 2 mol %)

-

Pinacolborane (HBpin) (0.33 mmol, 1.1 equiv)

-

Anhydrous benzene (B151609) or THF (1 mL)

-

Inert atmosphere glovebox or Schlenk line

-

Glass vial with a magnetic stir bar

Procedure:

-

Inside an inert atmosphere glovebox, add the alkene substrate (0.30 mmol), the cobalt pincer nitrosyl precatalyst (0.006 mmol), and anhydrous benzene or THF (1 mL) to a glass vial equipped with a magnetic stir bar.

-

To the resulting mixture, add pinacolborane (0.33 mmol) at room temperature. A color change from colorless to purple may be observed, indicating the formation of the active catalyst.[1][2]

-

Stir the reaction mixture at room temperature for 24 hours.

-

After the reaction is complete (monitored by GC-MS or TLC), quench the reaction by exposing the mixture to air.

-

For workup, add 0.1 mL of water to the reaction mixture and extract with 3 mL of petroleum ether.

-

Filter the extract through a short plug of silica (B1680970) gel to remove the cobalt catalyst.

-

The solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.

Visualizations

Catalytic Cycle for Alkene Hydroboration

Caption: Proposed catalytic cycle for alkene hydroboration.

Experimental Workflow

Caption: General experimental workflow for hydroboration.

References

Application Notes and Protocols for Thin Film Deposition Using Cobalt Tricarbonyl Nitrosyl

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of cobalt tricarbonyl nitrosyl, Co(CO)₃NO, as a precursor for the deposition of cobalt-containing thin films. This document is intended for professionals in research and development, including those in materials science, electronics, and potentially drug development where tailored metal coatings on biomedical devices are of interest.

Introduction to this compound

This compound is a volatile, dark red organometallic oil that serves as an effective low-temperature precursor for the deposition of cobalt and cobalt-based thin films.[1][2][3] Its primary advantages include its liquid state at room temperature and high volatility, which facilitate consistent vapor delivery in deposition systems.[3] Co(CO)₃NO is particularly suitable for Chemical Vapor Deposition (CVD) and electron-assisted deposition techniques.[4][5]

Chemical and Physical Properties:

| Property | Value |

| Chemical Formula | Co(CO)₃NO |

| Molecular Weight | 172.97 g/mol [3] |

| Appearance | Dark red liquid/oil[1][3] |

| Density | 1.47 g/cm³[1] |

| Melting Point | -1.1 °C[1] |

| Boiling Point | 50 °C[1][3] |

| Volatility | High; vapor pressure of 100 Torr at 25 °C[3] |

Deposition Techniques and Applications

Co(CO)₃NO is a versatile precursor for various thin film deposition methods, each offering unique advantages for specific applications.

-

Chemical Vapor Deposition (CVD): A process where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. Thermal CVD using Co(CO)₃NO is employed for creating pure cobalt films for applications in microelectronics, such as integrated circuit silicide applications.[6]

-

Electron-Enhanced Atomic Layer Deposition (EE-ALD): A technique that utilizes sequential exposures of a precursor and a low-energy electron beam to achieve atomic layer-by-atomic layer growth at low temperatures.[4] This method is ideal for depositing highly conformal and ultrathin cobalt films.[4]

-

Focused Electron Beam Induced Deposition (FEBID): A direct-write technique for fabricating nanoscale structures. An electron beam is used to decompose the precursor molecules adsorbed on a surface.[7][8]

Experimental Protocols

Protocol for Thermal Chemical Vapor Deposition (CVD) of Cobalt Thin Films

This protocol outlines the steps for depositing cobalt thin films using Co(CO)₃NO in a thermal CVD reactor.

Materials and Equipment:

-

CVD reactor with a heated substrate holder

-

Vacuum pump and pressure gauges

-

Mass flow controllers for precursor and carrier gas

-